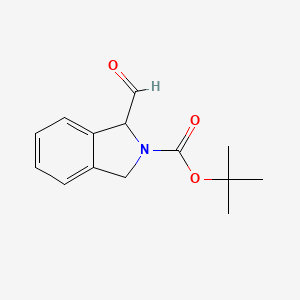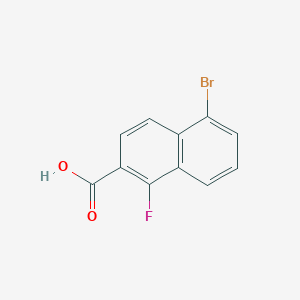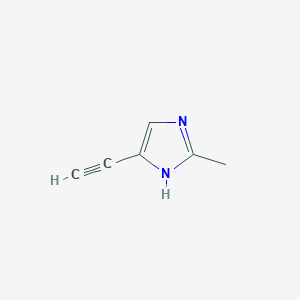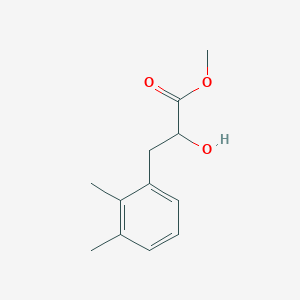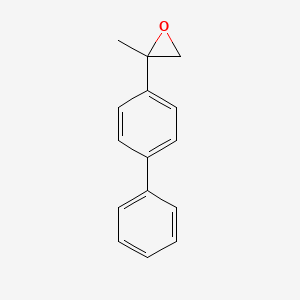![molecular formula C12H11N3O2 B13559710 4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a pyrimidine ring substituted with a 4-methylphenylamino group and a carboxylic acid group.
準備方法
The synthesis of 4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylamine with pyrimidine-5-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
化学反応の分析
4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
科学的研究の応用
4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .
The molecular targets and pathways involved in its mechanism of action include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . By modulating these targets, the compound can exert its pharmacological effects.
類似化合物との比較
4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
4-Aminopyrimidine-5-carboxylic acid: This compound has a similar pyrimidine structure but lacks the 4-methylphenylamino group.
4-Chlorophenylamino pyrimidine derivatives: These compounds have a chlorophenyl group instead of a methylphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
4-(4-methylanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-4-9(5-3-8)15-11-10(12(16)17)6-13-7-14-11/h2-7H,1H3,(H,16,17)(H,13,14,15) |
InChIキー |
SKTBIACNVMXHPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC=NC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13559634.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
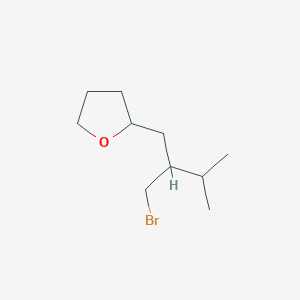
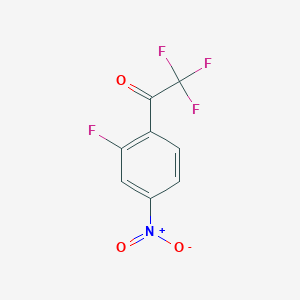


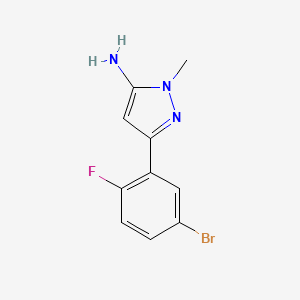

![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
